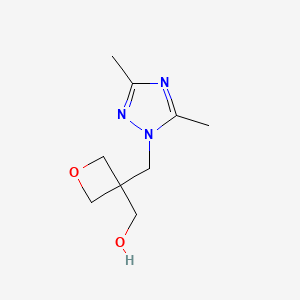
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol: is a heterocyclic compound that features both an oxetane ring and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Oxetane Ring: The oxetane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with the triazole derivative.
Final Functionalization: The hydroxymethyl group is added through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Functionalized oxetane derivatives.
科学研究应用
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as improved stability or reactivity.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its potential therapeutic uses.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism by which (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the oxetane ring can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)amine
- (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)ethylamine
Uniqueness
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol: is unique due to the presence of both a hydroxymethyl group and an oxetane ring, which confer distinct chemical properties. The hydroxymethyl group enhances its solubility and reactivity, while the oxetane ring provides stability and rigidity to the molecular structure.
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H15N3O2/c1-7-10-8(2)12(11-7)3-9(4-13)5-14-6-9/h13H,3-6H2,1-2H3 |
InChI 键 |
BYUXESGWKONHJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)C)CC2(COC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


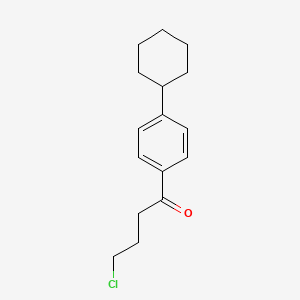
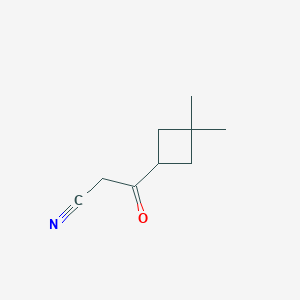
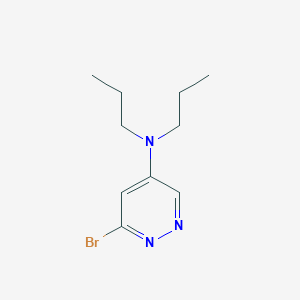
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
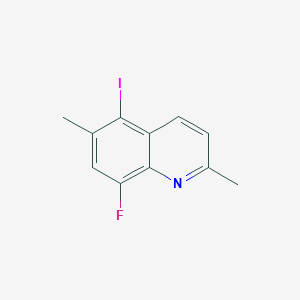
![4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005373.png)
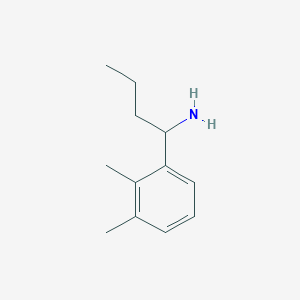
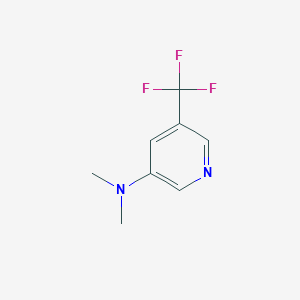
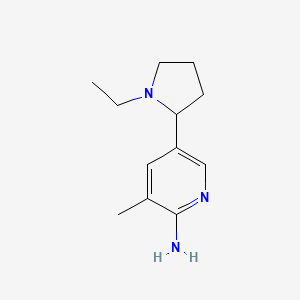
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13005406.png)
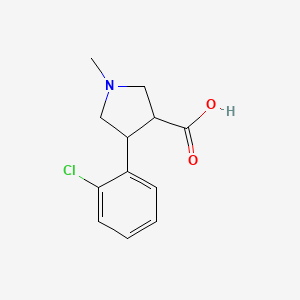
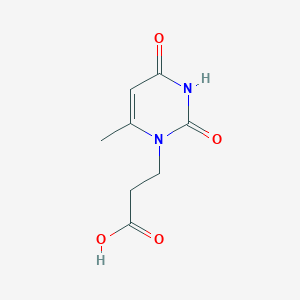
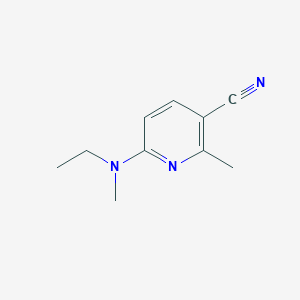
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13005464.png)
